3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrol-2-amine
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonamides, have comparable chemical properties and uses.
Uniqueness
What sets 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H24ClN3O2S |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(2-pyrrolidin-1-ylethyl)pyrrol-2-amine |
InChI |
InChI=1S/C18H24ClN3O2S/c1-13-14(2)22(12-11-21-9-3-4-10-21)18(20)17(13)25(23,24)16-7-5-15(19)6-8-16/h5-8H,3-4,9-12,20H2,1-2H3 |
InChI Key |
FNOGBOJHFFTYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCN3CCCC3)C |
Origin of Product |
United States |
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